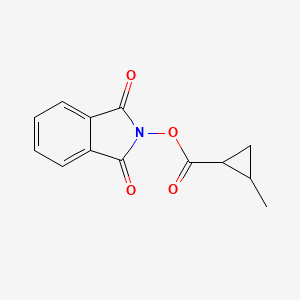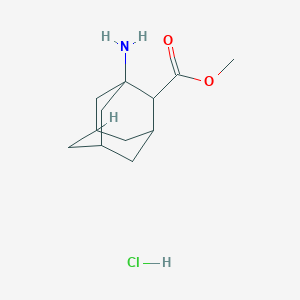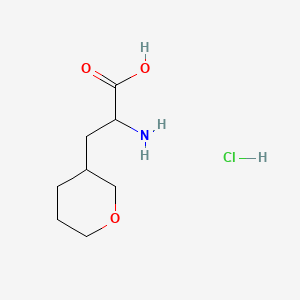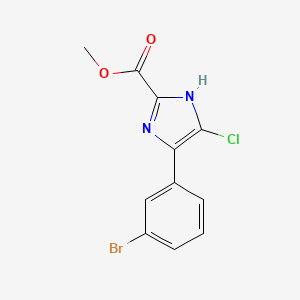![molecular formula C10H17N3O B13524710 (2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B13524710.png)
(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine is a chiral compound featuring a pyrazole ring and an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.
Introduction of the oxolane ring: The oxolane ring can be introduced via a cyclization reaction involving an appropriate diol and a dehydrating agent.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,3S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major product would be the corresponding oxo derivative.
Reduction: The major product would be the fully reduced amine.
Substitution: The major products would be the substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine: can be compared with other pyrazole-containing compounds and oxolane derivatives.
Pyrazole derivatives: These compounds often exhibit similar biological activities and can be used as reference points for understanding the properties of this compound.
Oxolane derivatives: These compounds can provide insights into the reactivity and stability of the oxolane ring in this compound.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the combination of the pyrazole and oxolane rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H17N3O |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
(2S,3S)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13-9(3-5-12-13)10-8(11)4-6-14-10/h3,5,7-8,10H,4,6,11H2,1-2H3/t8-,10-/m0/s1 |
InChI-Schlüssel |
JOFRKRVKFQLQIU-WPRPVWTQSA-N |
Isomerische SMILES |
CC(C)N1C(=CC=N1)[C@@H]2[C@H](CCO2)N |
Kanonische SMILES |
CC(C)N1C(=CC=N1)C2C(CCO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)



![3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13524658.png)

![2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B13524677.png)
![2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride](/img/structure/B13524678.png)

![Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13524699.png)


